synthesis of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol experimental protocol
synthesis of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol experimental protocol
An In-depth Technical Guide to the Synthesis of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol
Introduction: The Significance of a Versatile Heterocycle
The 1-(3-fluorophenyl)-1H-tetrazole-5-thiol scaffold is a cornerstone in modern medicinal chemistry and materials science. As a bioisosteric replacement for carboxylic acids and thiols, this heterocyclic compound offers a unique combination of metabolic stability, lipophilicity, and hydrogen bonding capabilities that make it a privileged structure in drug design. Its derivatives have been explored for a wide range of biological activities. This guide provides a comprehensive, field-proven protocol for its synthesis, grounded in established chemical principles and rigorous safety practices. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide the necessary data for characterization and validation.
PART 1: Mechanistic Rationale and Core Principles
The synthesis of 1-aryl-1H-tetrazole-5-thiols is most efficiently achieved through a [3+2] cycloaddition reaction. This powerful transformation involves the reaction of an aryl isothiocyanate with an azide salt.
The Core Reaction: 1,3-Dipolar Cycloaddition
The fundamental mechanism involves the nucleophilic attack of the azide anion (N₃⁻) on the electrophilic central carbon atom of the isothiocyanate group (-N=C=S) of 3-fluorophenyl isothiocyanate. This initial addition forms a linear intermediate which rapidly undergoes an intramolecular cyclization. The subsequent protonation during acidic workup yields the stable 1,5-disubstituted tetrazole-5-thiol ring. While the reaction is often depicted as a concerted cycloaddition, evidence suggests a stepwise pathway involving an imidoyl azide intermediate that cyclizes to form the tetrazole ring.[1][2] The presence of a Lewis acid catalyst, such as zinc chloride, can facilitate this reaction, particularly when starting from nitriles, though it is also effective for isothiocyanates.[3]
The final product exists in a tautomeric equilibrium between the thiol and thione forms. The thione form is generally favored in the solid state.
PART 2: Comprehensive Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and justifications. Adherence to the safety directives is paramount for the well-being of the researcher and the integrity of the experiment.
Critical Safety Imperatives: A Prerequisite for Synthesis
The reagents used in this synthesis, particularly sodium azide, are hazardous. A thorough understanding and strict implementation of safety protocols are non-negotiable.
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Sodium Azide (NaN₃):
-
Extreme Toxicity: Sodium azide is acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[4][5] The ceiling exposure limit recommended by NIOSH is 0.3 mg/m³.[6]
-
Hydrazoic Acid Formation: NaN₃ reacts with acids (even weak acids like water, but especially strong acids used in workup) to produce hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[6][7] All steps involving acidification must be performed in a certified chemical fume hood.
-
Explosive Metal Azides: NaN₃ reacts with heavy metals, such as lead, copper, silver, or zinc, to form highly shock-sensitive and explosive heavy metal azides.[4][7] Never allow sodium azide solutions to contact metal components, including metal spatulas or drainpipes. [4][5] All waste containing azide must be disposed of as hazardous waste according to institutional guidelines and should never be poured down the drain.[7]
-
Handling: Always handle solid sodium azide in a fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves.[5][7] Use only plastic or ceramic spatulas for transferring the solid.[4]
-
-
3-Fluorophenyl Isothiocyanate:
-
Toxicity and Irritation: This compound is harmful if swallowed, inhaled, or in contact with skin and may cause respiratory irritation.[8] It is a lachrymator (induces tearing). All handling should be conducted within a fume hood.
-
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Fluorophenyl isothiocyanate (C₇H₄FNS) | ≥97% | Sigma-Aldrich, etc. | Store under inert gas. |
| Sodium Azide (NaN₃) | ≥99.5% | Sigma-Aldrich, etc. | Store separately from acids and metals.[5][7] |
| Water (H₂O) | Deionized | Laboratory Supply | --- |
| Hydrochloric Acid (HCl) | 2M solution | Laboratory Supply | For workup. |
| Ethanol (C₂H₅OH) | Reagent Grade | Laboratory Supply | For recrystallization. |
| Round-bottom flask (100 mL) | --- | Glassware Supplier | --- |
| Reflux condenser | --- | Glassware Supplier | --- |
| Magnetic stirrer and stir bar | --- | Equipment Supplier | --- |
| Heating mantle | --- | Equipment Supplier | --- |
| Büchner funnel and filter flask | --- | Glassware Supplier | --- |
| Standard laboratory glassware | --- | Glassware Supplier | Beakers, graduated cylinders, etc. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 50 mL of deionized water.
-
Reagent Addition: Carefully add 3.25 g (50 mmol) of sodium azide to the water. Stir the mixture until the solid is fully dissolved. To this solution, add 6.95 g (45 mmol) of 3-fluorophenyl isothiocyanate.
-
Reaction Execution: Heat the biphasic mixture to reflux (approximately 100 °C) with vigorous stirring. Maintain the reflux for 8-12 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Reaction Work-up (Perform in Fume Hood): After the reaction is complete, cool the mixture to room temperature in an ice bath. While still in the fume hood, slowly and carefully acidify the reaction mixture to a pH of ~2 by adding 2M hydrochloric acid dropwise with continuous stirring. This step protonates the tetrazolethiolate salt, causing the product to precipitate, but also converts excess sodium azide to toxic hydrazoic acid gas. Ensure adequate ventilation.
-
Product Isolation: Collect the resulting white to off-white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter paper three times with 20 mL portions of cold deionized water to remove any remaining salts and impurities.
-
Purification: For higher purity, the crude product can be recrystallized from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum. A typical yield is in the range of 85-95%.[9][10]
Characterization of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol
-
Appearance: White to off-white crystalline solid.
-
Melting Point: To be determined experimentally and compared with literature values.
-
¹H-NMR (DMSO-d₆): Expected signals in the aromatic region (δ 7.4-7.8 ppm) corresponding to the fluorophenyl group protons, and a broad singlet for the thiol proton (which may be solvent-exchangeable).
-
¹³C-NMR (DMSO-d₆): Expected signals for the tetrazole carbon (~150-160 ppm) and the carbons of the fluorophenyl ring, showing characteristic C-F coupling.
-
IR (KBr, cm⁻¹): Characteristic peaks for C=N stretching of the tetrazole ring, C-S stretching, and aromatic C-H and C=C stretching.
-
Mass Spectrometry (MS): Calculation of the exact mass and comparison with the measured value to confirm the molecular formula (C₇H₅FN₄S).
PART 3: Data Visualization and Workflow
Experimental Parameters Summary
| Parameter | Value | Moles (mmol) | Molar Ratio |
| 3-Fluorophenyl isothiocyanate | 6.95 g | 45 | 1.0 |
| Sodium Azide | 3.25 g | 50 | ~1.1 |
| Solvent (Water) | 50 mL | - | - |
| Reaction Temperature | 100 °C (Reflux) | - | - |
| Reaction Time | 8-12 hours | - | - |
| Expected Yield | 85-95% | - | - |
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol, from starting materials to the purified final product.
Caption: Workflow for the synthesis of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol.
References
-
Environment, Health & Safety, University of Wisconsin-Madison. Safe Handling of Sodium Azide (SAZ). [Link]
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UNM Chemistry. Standard Operating Procedure: Safe Handling of Azido Compounds. (2021-02-16). [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Sodium Azide. (2008-04). [Link]
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Division of Research Safety, University of Illinois. Sodium Azide NaN₃. (2019-09-19). [Link]
- Zhang, L., et al. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. European Journal of Medicinal Chemistry, 2017.
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Çetinkaya, A., et al. Efficient determination and pesticide control by means of immobilization of acetylcholinesterase. ResearchGate, 2021. [Link]
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Mekky, A. H., & Thamir, S. M. Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Semantic Scholar, 2019. [Link]
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Mekky, A. H., & Thamir, S. M. Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. ResearchGate, 2019. [Link]
- Ghorbani‐Vaghei, R., & Malaekehpour, S. M. Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry, 2015.
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Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]
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Request PDF. Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. ResearchGate, 2018. [Link]
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Myznikova, L. V., et al. Mechanism of the zinc-catalyzed addition of azide ion to unsaturated compounds: Synthesis of 5-substituted 1Н-tetrazoles from nitriles and of 1-substituted 1Н-tetrazole-5-thiols from isothiocyanates. ResearchGate, 2017. [Link]
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RSC Publishing. Base-promoted cyclization reaction of o-isothiocyanato arylacetylenes and aroylacetonitriles: easy access to benzo[d][7]thiazines. Organic & Biomolecular Chemistry, 2021.
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ResearchGate. Effect of solvent and base in the reaction of phenyl isothiocyanate and sodium azide at rt. [Link]
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Molbase. Synthesis of an intermediate: 1-phenyl-5-(3-formyl-4-hydroxybenzylthio)tetrazole. [Link]
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Himo, F., et al. Mechanisms of tetrazole formation by addition of azide to nitriles. PubMed, 2002. [Link]
- Fischer, N., et al. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI, 2021.
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MDPI. (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021. [Link]
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American Chemical Society. Mechanistic investigations into the thermal reaction of aryl isothiocyanates with sodium azide. [Link]
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PubMed. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. [Link]
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